molecular formula C8H11F2N3O3 B2630303 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1429418-58-5

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2630303
CAS No.: 1429418-58-5
M. Wt: 235.191
InChI Key: VYCFTWCQBZDVPW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluoroethoxy group, an isopropyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethoxy reagent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is unique due to the combination of its difluoroethoxy, isopropyl, and nitro groups attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-nitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O3/c1-5(2)12-3-6(13(14)15)8(11-12)16-4-7(9)10/h3,5,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCFTWCQBZDVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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